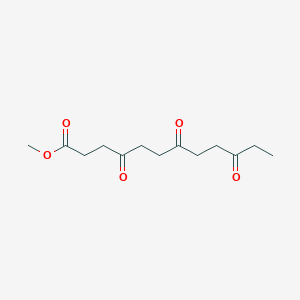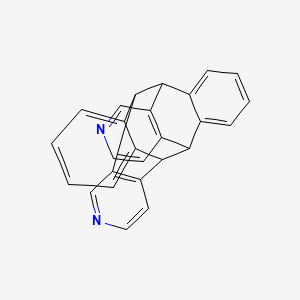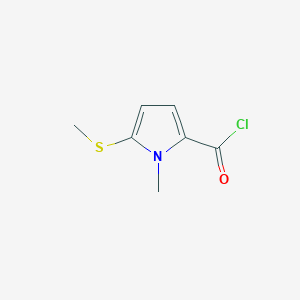
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group, a methylsulfanyl group, and a carbonyl chloride group
Méthodes De Préparation
The synthesis of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the introduction of the carbonyl chloride group under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl chloride group to a primary alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of amides, esters, or other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride can be compared with similar compounds, such as:
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but includes a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-5-(methylsulfanyl)-1H-1,4,2-diazaphosphole: This compound features a diazaphosphole ring, offering different chemical properties and reactivity
Propriétés
Numéro CAS |
86187-04-4 |
|---|---|
Formule moléculaire |
C7H8ClNOS |
Poids moléculaire |
189.66 g/mol |
Nom IUPAC |
1-methyl-5-methylsulfanylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9-5(7(8)10)3-4-6(9)11-2/h3-4H,1-2H3 |
Clé InChI |
BPTLASOWXJOYEL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1SC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
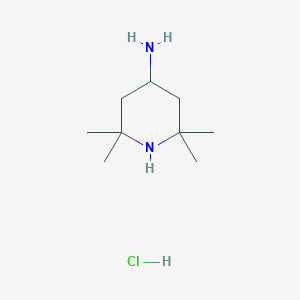
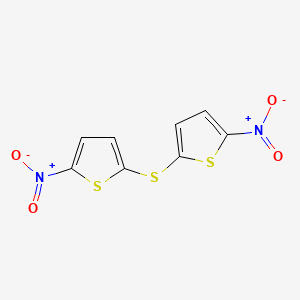
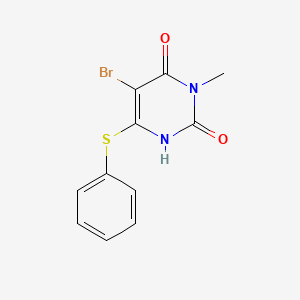
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
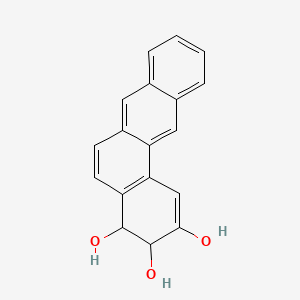
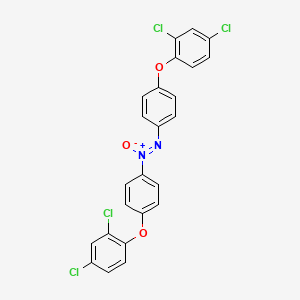

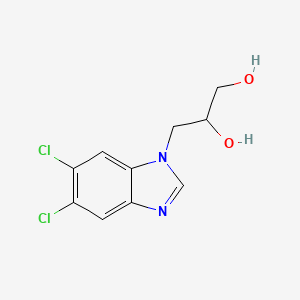
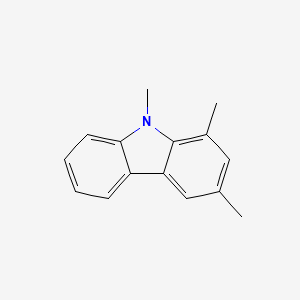
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
